![molecular formula C19H20ClFN2O B2367472 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953170-90-6](/img/structure/B2367472.png)
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Material Applications Research into the synthesis and properties of polyamides and polymers related to aromatic compounds, such as those involving chloro and fluoro substitutions, has shown significant advancements in material science. For instance, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability and solubility in polar solvents, indicating their potential applications in creating durable and flexible materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmacological Research In the realm of pharmacology, benzamide derivatives have been studied for their potential as inhibitors and therapeutic agents. A study by Mai et al. (2005) on class II-selective histone deacetylase inhibitors synthesized novel compounds showing high selectivity, indicating their potential in treating various diseases by modulating gene expression (Mai et al., 2005). Additionally, the work on alkylating benzamides with melanoma cytotoxicity by Wolf et al. (2004) highlights the synthesis of benzamide derivatives conjugated with cytostatics, showing enhanced toxicity against melanoma cells, suggesting a targeted drug delivery approach for melanoma therapy (Wolf et al., 2004).
Fluorescence and Chemosensor Applications The development of fluorescent chemosensors is another area of interest, where compounds similar to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide could play a role. Yamaji et al. (2017) synthesized benzamides with pyridine, pyridazine, and pyrazine rings, converting them into difluoroboronated complexes that emitted blue fluorescence, demonstrating potential applications in biological imaging and organic materials (Yamaji et al., 2017).
Chemical Synthesis and Modification The chemical synthesis and modification of compounds bearing structural similarity to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide have been explored for creating novel pharmaceutical intermediates. Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, showcasing the versatility of such compounds in drug development (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRVVNREDHPGPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide |
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